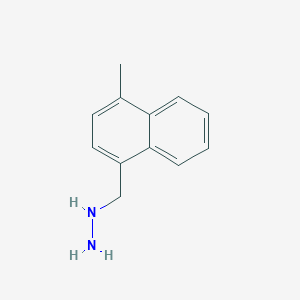
5-Ethylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₂H₁₀O₂ It is a derivative of naphthoquinone, characterized by the presence of an ethyl group at the 5-position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylnaphthalene-1,4-dione can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with ethyl chloroformate, followed by oxidation to introduce the quinone functionality. Another method includes the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol, which provides a green and efficient route to hydroxy-substituted naphthalene-1,4-dione derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nano copper (II) oxide, has been reported to enhance the efficiency of the synthesis under mild and solvent-free conditions .
化学反应分析
Types of Reactions
5-Ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like nano copper (II) oxide are also employed to facilitate reactions under mild conditions .
Major Products Formed
The major products formed from these reactions include various hydroxy-substituted naphthalene-1,4-dione derivatives, which exhibit interesting fluorescence properties and are used in electroluminescence devices and molecular probes .
科学研究应用
5-Ethylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and electroluminescent materials.
作用机制
The mechanism of action of 5-ethylnaphthalene-1,4-dione involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The quinone structure allows it to participate in redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Menadione (Vitamin K3): A synthetic naphthoquinone with similar redox properties.
Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial properties.
Uniqueness
5-Ethylnaphthalene-1,4-dione is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This structural modification can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
62784-43-4 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC 名称 |
5-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-2-8-4-3-5-9-10(13)6-7-11(14)12(8)9/h3-7H,2H2,1H3 |
InChI 键 |
CMYZVVRBSAQGIQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=O)C=CC(=O)C2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol](/img/structure/B11905633.png)
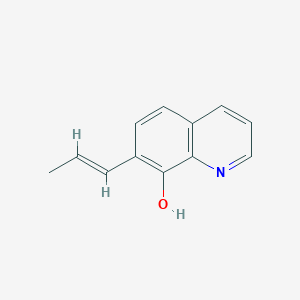
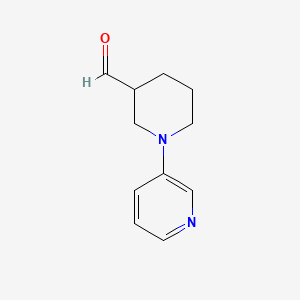
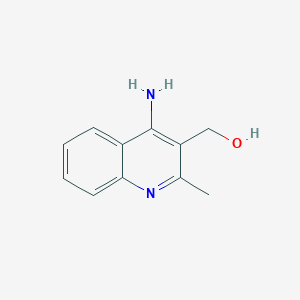
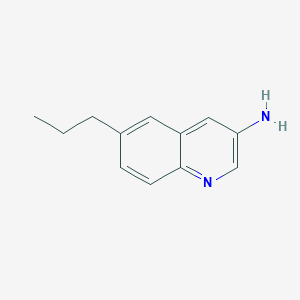
![3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11905657.png)
![8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11905662.png)

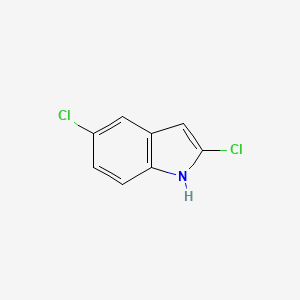

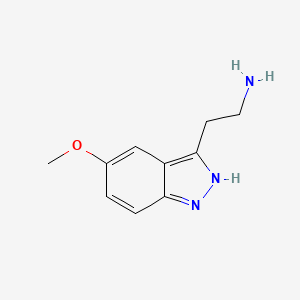
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)

